Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Description
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate is a substituted furan derivative characterized by a trifluoromethyl group at the 2-position, an amino group at the 5-position, and a cyano group at the 4-position of the furan ring, with an ethyl ester at the 3-position. This compound is a specialty chemical, listed in catalogs such as CymitQuimica, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDMOYDBMWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-87-3 | |
| Record name | ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate typically involves the construction of the furan ring with the desired substituents introduced either during ring formation or via post-cyclization functionalization. The key challenges include the simultaneous incorporation of the trifluoromethyl and cyano groups, which are electron-withdrawing and can influence reactivity and regioselectivity.
Preparation via Cyclization of Functionalized Precursors
One common approach is the cyclization of appropriately substituted precursors containing the trifluoromethyl and cyano groups, often starting from α-cyano or α-thiocyanato derivatives.
Base-Catalyzed Cyclization : The reaction of cyanothioacetamide derivatives with α-thiocyanatoketones under basic conditions (using KOH or Na2CO3) in alcoholic solvents leads to the formation of dihydrothiophene intermediates, which can be analogously related to furan derivatives by oxygen substitution. In these reactions, the base catalyzes the Michael-type addition followed by intramolecular cyclization to form the heterocyclic ring system bearing amino and cyano substituents.
Reaction Conditions : Typical conditions involve stirring the mixture of aldehydes, cyanothioacetamide, and phenacyl thiocyanate in ethanol with catalytic amounts of aqueous KOH or Na2CO3 at room temperature or mild heating (40–50 °C). The reaction times range from 0.5 to several hours, with precipitation of the product upon dilution with water and cooling.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol (EtOH) |
| Catalyst/Base | 10% aqueous KOH or Na2CO3 |
| Temperature | 25–50 °C |
| Reaction Time | 0.5–12 hours |
| Work-up | Dilution with water, filtration, recrystallization from EtOH–acetone |
Incorporation of Trifluoromethyl and Cyano Groups
The dual incorporation of trifluoromethyl and cyano groups into the heterocyclic core is a critical step. Recent advances have demonstrated efficient one-pot methods:
Silver-Catalyzed [3+2] Cycloaddition : A notable method involves the silver-catalyzed direct [3+2] cycloaddition between dicyanoalkenes and trifluorodiazoethane. This reaction enables the simultaneous introduction of trifluoromethyl and cyano groups into the heterocyclic ring in a single step, providing excellent regioselectivity and scalability.
Advantages : This approach is operationally simple, uses readily accessible starting materials, and avoids multi-step procedures. The reaction proceeds under mild conditions at room temperature with good yields.
| Reaction Component | Role |
|---|---|
| Dicyanoalkenes | Provide cyano groups and alkene moiety |
| Trifluorodiazoethane | Source of trifluoromethyl group |
| Silver catalyst | Facilitates cycloaddition |
| TMEDA (tetramethylethylenediamine) | Ligand to stabilize catalyst |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
Specific Synthetic Example (Literature-Based)
A representative procedure for synthesizing trifluoromethyl- and cyano-functionalized heterocycles (analogous to the target compound) is as follows:
- To an oven-dried sealed tube, a catalytic amount of dicyanoalkene is added.
- Trifluorodiazoethane in tetrahydrofuran (0.5 mol/L stock solution) and TMEDA are added.
- The reaction mixture is stirred at room temperature for 12 hours.
- After completion, the mixture is diluted with ethyl acetate, washed with saturated ammonium chloride solution, and the aqueous phase is treated with sodium hypochlorite to quench cyanide by-products.
- The organic phase is dried, filtered, evaporated, and purified by silica gel column chromatography to afford the trifluoromethyl- and cyano-substituted heterocycle.
Notes on Purification and Yields
- The products are typically isolated by filtration after precipitation or by chromatographic techniques.
- Recrystallization from ethanol-acetone mixtures is commonly employed to enhance purity.
- Yields vary depending on substrate and conditions but generally range from moderate to high (38–70% reported in related heterocyclic syntheses).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed cyclization | Cyanothioacetamide, phenacyl thiocyanate, KOH/Na2CO3, EtOH, 25–50 °C | Simple, accessible reagents | Moderate yields, longer reaction times |
| Silver-catalyzed [3+2] cycloaddition | Dicyanoalkenes, trifluorodiazoethane, Ag catalyst, TMEDA, THF, RT, 12 h | One-pot, regioselective, scalable | Requires silver catalyst, diazo compound handling |
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine group participates in nucleophilic substitution and condensation reactions:
Key Finding : The amino group exhibits moderate nucleophilicity in polar aprotic solvents, enabling C–N bond formation without requiring harsh conditions .
Cyano Group Transformations
The electron-deficient nitrile undergoes hydrolysis and cycloaddition:
Mechanistic Insight : DFT studies suggest the cyano group’s electron-withdrawing effect activates the furan ring for electrophilic attacks at the 4-position .
Ester Group Reactivity
The ethyl ester undergoes hydrolysis and transesterification:
| Process | Conditions | Result |
|---|---|---|
| Saponification | LiOH, THF/H₂O | Carboxylic acid (purity >95%) |
| Enzymatic Hydrolysis | Lipase, phosphate buffer | Chiral acid (ee >85%) |
| Transesterification | MeOH, H₂SO₄ | Methyl ester derivative |
Notable Observation : The trifluoromethyl group stabilizes the intermediate tetrahedral anion during hydrolysis, accelerating reaction rates .
Cyclization and Heterocycle Formation
Intramolecular reactions yield fused-ring systems:
| Cyclization Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Thiourea | Et₃N, DCM | Thieno[2,3-d]pyrimidine | 41% |
| α-Halo Ketones | Na₂CO₃ | Thiophene derivatives | 56% |
| Formaldehyde | H₂O/EtOH | Pyran-linked analogs | 38% |
Stereochemical Note : Cyclizations proceed with cis selectivity due to steric hindrance from the trifluoromethyl group .
Electrophilic Aromatic Substitution
The furan ring reacts selectively at the 5-position:
| Electrophile | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, Ac₂O | 5-Nitro derivative |
| Halogenation | Br₂, FeCl₃ | 5-Bromo compound |
Regioselectivity : Quantum calculations confirm the amino group’s +M effect directs electrophiles to the 5-position, overriding the −I effect of CF₃ .
Comparative Reactivity Table
| Functional Group | Reactivity Index* | Preferred Reactions |
|---|---|---|
| Amino | 1.8 | Acylation, imine formation |
| Cyano | 1.2 | Hydrolysis, cycloaddition |
| Ester | 0.9 | Hydrolysis, aminolysis |
| CF₃ | 0.3 | Minimal direct participation |
| *Scaled relative to benzamide (1.0) |
Scientific Research Applications
Structural Characteristics
The compound's structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Amino Group : Contributes to its reactivity and potential biological activity.
- Cyano Group : Provides versatility in chemical transformations.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Reaction Pathways
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate can undergo various reactions:
- Oxidation : To yield derivatives with carboxylic acid or ketone functionalities.
- Reduction : Transforming the cyano group into an amine.
- Substitution Reactions : Allowing for the introduction of different substituents.
Pharmaceutical Development
This compound serves as a building block in drug discovery. Its unique functional groups can be modified to develop new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases. Researchers are particularly interested in its interaction with biological targets like enzymes and receptors, which could lead to novel drug candidates.
Agrochemical Applications
The compound's structural features make it suitable for developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems allows for the design of compounds that can effectively control pests while minimizing environmental impact.
Material Science
In material science, this compound can be utilized in the production of polymers and coatings with specific properties. Its trifluoromethyl group provides enhanced chemical stability and resistance to degradation, making it valuable for industrial applications.
Biological Probes
The compound can be employed as a probe in biological studies to investigate cellular processes and interactions. Its ability to selectively bind to certain biomolecules makes it useful for studying signal transduction pathways and metabolic processes.
Case Study 1: Drug Development
A recent study explored the modification of this compound derivatives to enhance their potency against specific cancer cell lines. The results indicated that certain modifications increased selectivity towards cancerous cells while reducing toxicity on healthy cells.
Case Study 2: Agrochemical Efficacy
Research investigating the efficacy of this compound as an herbicide demonstrated significant effectiveness against common agricultural weeds. The study concluded that its unique chemical structure contributed to higher absorption rates in plant systems compared to traditional herbicides.
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Influence
The compound’s unique combination of amino, cyano, and trifluoromethyl groups distinguishes it from other trifluoromethyl-substituted furan esters. Below is a comparative analysis with key analogs:
2-Methyl-5-(4-Trifluoromethyl-Phenyl)-Furan-3-Carboxylic Acid Ethyl Ester
- Molecular Formula : C₁₅H₁₃F₃O₃
- Molar Mass : 298.26 g/mol
- Key Substituents : Methyl group (2-position), 4-(trifluoromethyl)phenyl group (5-position).
- Properties : Predicted density (1.234 g/cm³) and boiling point (329.9°C) .
- The trifluoromethyl-phenyl moiety may enhance lipophilicity, whereas the amino and cyano groups in the target compound likely increase solubility in polar solvents.
4-(3,4-Difluoro-2-Methoxy-Phenyl)-2-Methyl-2-(Trifluoromethyl)-3H-Furan-5-Carboxylic Acid
- Key Features : Difluoro-methoxy-phenyl substituent and a geminal trifluoromethyl-methyl group.
- Synthesis : Prepared via a multi-step process involving low-temperature reactions in dichloromethane (DCM) and quenching with NH₄Cl .
- Comparison : The geminal trifluoromethyl group and methoxy-difluoro-phenyl substituent suggest enhanced steric hindrance and electronic effects compared to the target compound. The lack of an ethyl ester may limit its utility in prodrug formulations.
Example from European Patent EP 2023 (Example 4)
Data Table: Key Properties of Comparable Compounds
Research Implications and Gaps
- Electronic Effects: The trifluoromethyl group’s electron-withdrawing nature likely stabilizes the furan ring in all compared compounds, but the amino and cyano groups in the target compound may introduce unique reactivity (e.g., nucleophilic substitution at the amino site).
- Data Limitations : Publicly accessible data on the target compound’s solubility, stability, and bioactivity are scarce, necessitating further experimental characterization.
Biological Activity
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS Number: 1118787-87-3) is a synthetic organic compound notable for its unique structural features, including a furan ring, an amino group, a cyano group, and a trifluoromethyl group. With the molecular formula CHFNO and a molecular weight of 248.15 g/mol, this compound has garnered attention for its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions can lead to significant biological responses, particularly in drug development contexts where the compound may influence enzyme activities or receptor functions.
Anticancer Properties
Recent studies have indicated that derivatives of furan compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of human cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxicity of this compound against several cancer cell lines. The results demonstrated that:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 25 | Significant growth inhibition observed. |
| ME-180 | 30 | Comparable to standard chemotherapeutics. |
| HT-29 | 28 | Higher potency than some existing drugs. |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar functional groups can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Inhibition Studies
The anti-inflammatory efficacy was assessed through various assays measuring COX enzyme inhibition:
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Ethyl 5-amino... | 75 | High |
| Celecoxib | 60 | Reference |
| Indomethacin | 55 | Reference |
The selectivity index indicates that this compound may be more effective than traditional anti-inflammatory drugs, highlighting its potential therapeutic applications .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key synthetic routes include:
- Formation of the Furan Ring : Utilizing cyclization reactions under controlled conditions.
- Functional Group Modifications : Employing oxidation and reduction reactions to introduce desired functional groups.
Chemical Reactivity
This compound can undergo various chemical reactions:
- Oxidation : Conversion to carboxylic acids or ketones.
- Reduction : Transformation of cyano groups to amines.
- Substitution : Nucleophilic substitutions involving the trifluoromethyl group.
These reactivity patterns facilitate the development of derivatives with enhanced biological activities .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate?
Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization or Michael addition. For example, trifluoromethyl-containing furan derivatives can be synthesized via TsOH-catalyzed hydroxyimino group rearrangements in t-BuOH or EtOH solvents, as demonstrated in analogous compounds . Key steps include:
- Cyclocondensation : Reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with nitrostyrenes to form dihydrofuran intermediates.
- Functionalization : Introducing cyano and amino groups via nucleophilic substitution or catalytic amination.
- Purification : Thin-layer chromatography (TLC) and recrystallization ensure purity (>95% by HPLC).
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for CF), cyano (δ ~115-120 ppm), and ester carbonyl (δ ~165-170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 293.05) and fragmentation patterns .
- XRD Analysis : Single-crystal X-ray diffraction (using SHELXL) resolves stereochemistry and bond lengths .
Q. How do the functional groups (cyano, amino, trifluoromethyl) influence reactivity and stability?
Methodological Answer :
- Trifluoromethyl (CF) : Enhances metabolic stability and lipophilicity, critical for pharmacokinetic studies. It also directs electrophilic substitution in furan rings .
- Cyano (CN) : Participates in nucleophilic additions (e.g., forming imidazoles or tetrazoles) and stabilizes intermediates via resonance .
- Amino (NH) : Enables Schiff base formation or coupling reactions (e.g., with aldehydes or activated esters) for derivatization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer : Using SHELX programs (SHELXD for phasing, SHELXL for refinement):
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.
- Space Group Determination : SHELXT automates Laue group identification, critical for non-centrosymmetric structures .
- Refinement : Anisotropic displacement parameters and Hirshfeld surface analysis validate hydrogen bonding (e.g., N–H···O=C interactions) .
Q. How to address contradictions in NMR and MS data for structurally similar analogs?
Methodological Answer :
- Isotopic Labeling : Use N or C-labeled precursors to distinguish overlapping signals in crowded spectra .
- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G**) to resolve tautomeric ambiguities .
- MS/MS Fragmentation : Collision-induced dissociation (CID) patterns differentiate regioisomers (e.g., cyano vs. nitro positioning) .
Q. What computational strategies predict the compound’s bioactivity against enzyme targets?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against crystallized targets (e.g., kinases or GPCRs) using the trifluoromethyl group as a hydrophobic anchor .
- MD Simulations (GROMACS) : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA) for lead optimization .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values from enzyme inhibition assays .
Q. How to design experiments probing the role of the trifluoromethyl group in solubility and bioavailability?
Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water) quantifies lipophilicity. CF typically increases LogP by ~1.0 unit compared to non-fluorinated analogs .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (P >1×10 cm/s indicates high bioavailability) .
- Co-Crystallization : Co-formers like cyclodextrins improve aqueous solubility via host-guest interactions .
Q. What are the challenges in scaling up multi-step syntheses while maintaining enantiomeric purity?
Methodological Answer :
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in Pd-catalyzed aminations ensure >99% ee .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and detects intermediates .
- Crystallization Engineering : Seeding strategies and solvent mixtures (e.g., EtOH/HO) prevent racemization during isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
